1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin

Vue d'ensemble

Description

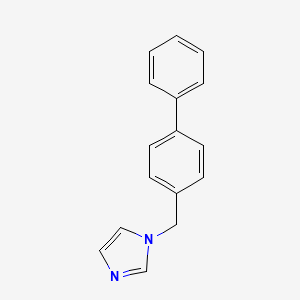

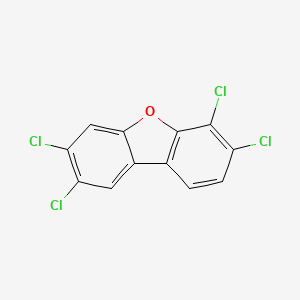

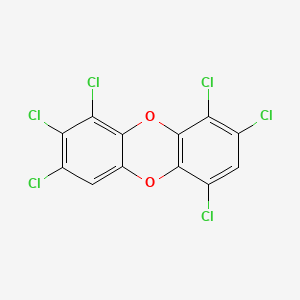

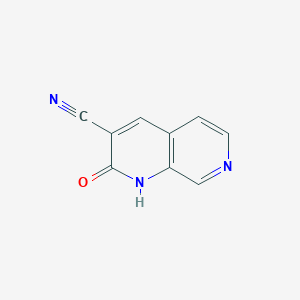

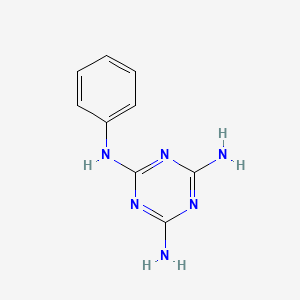

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin is a polychlorinated derivative of dibenzo-p-dioxin, which can be categorized as a polychlorinated dibenzo-p-dioxin (PCDD), a subclass of dioxins . It is a polycyclic heterocyclic organic compound, containing multiple cyclic structures (two benzene rings connected by a 1,4-dioxin ring) in which two different elements (carbon and oxygen) are members of its rings .

Synthesis Analysis

Dioxins, including this compound, are mostly by-products of industrial processes such as the manufacturing of pesticides, bleaching of paper pulp, or combustion processes such as waste incineration . They were present in chlorinated phenols and in related compounds as accidental contaminants .Molecular Structure Analysis

The molecular formula of this compound is C12HCl6O2 . It contains multiple cyclic structures, specifically two benzene rings connected by a 1,4-dioxin ring .Chemical Reactions Analysis

As a polychlorinated dibenzo-p-dioxin, this compound is a byproduct of various industrial and combustion processes . It is not produced intentionally for commercial use .Physical and Chemical Properties Analysis

This compound is an off-white powder . It is insoluble in water . Its molecular formula is C12HCl6O2 .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Methods : Research has explored synthesizing various hexachlorodibenzo-p-dioxin (HCDD) isomers, including the 1,2,3,4,6,9 variant, through micro-scale pyrolysis of polychlorophenates. This process has been important for understanding the formation and separation of these isomers, which are crucial for further toxicological and environmental studies (Buser, 1975).

Identification Techniques : Advanced techniques like oxygen negative chemical ionization mass spectrometry, gas chromatography, and high-pressure liquid chromatography have been employed for the specific identification of HCDD isomers. These methods are essential for detecting and analyzing the presence of these compounds in various commercial products and environmental samples (Miles, Gurprasad, & Malis, 1985).

Environmental Impact and Degradation

Biotransformation Studies : Sphingomonas wittichii RW1, a bacterial strain, has shown the capability to catabolize certain HCDD isomers, indicating its potential role in bioremediation strategies to mitigate dioxin pollution (Nam, Kim, Schmidt, & Chang, 2006).

Photodegradation Research : Studies on the environmental photochemistry of HCDDs have provided insights into their photodegradation kinetics and quantum yields, which are crucial for understanding the environmental fate of these compounds (Choudhry & Webster, 1985).

Toxicological Studies

Carcinogenicity and Toxicity : Long-term studies have investigated the carcinogenic potential of HCDDs, revealing their potency as liver carcinogens in animal models. These findings are critical for assessing the health risks associated with exposure to dioxins and related compounds (Huff, Salmon, Hooper, & Zeise, 2004).

Dioxin-Ah Receptor Interaction : Research has also focused on the molecular mechanisms underlying the biological effects of dioxins, particularly their interaction with the aryl hydrocarbon receptor (AhR) and the subsequent impact on gene transcription and cellular functions (Denison, Fisher, & Whitlock, 1988).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,4,6,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-2-4(14)10-9(3)19-11-7(17)5(15)6(16)8(18)12(11)20-10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYXCMRDCOVQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074065 | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-68-3 | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ7IV207P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4]Benzodioxino[2,3-d]pyridazine](/img/structure/B3065646.png)

![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)